molecular formula C19H17N3O3S2 B2978228 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905699-77-6

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2978228
CAS RN: 905699-77-6
M. Wt: 399.48
InChI Key: UGFPLOSDLUDCKL-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The presence of the carboxamide group could potentially enhance the biological activity of the compound .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole moiety, which is a planar, aromatic, and electron-deficient system . This could enable efficient intermolecular π–π overlap, which is often important in organic electronics .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Benzo[d]thiazoles are generally stable and have good oxidative stability .

Scientific Research Applications

Antimycobacterial Agents

This compound is part of a class of molecules that have shown promise as antimycobacterial agents. The structure of the compound allows for the inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research has indicated that derivatives of this compound can be synthesized and have displayed significant activity against this bacterium, with low toxicity towards human cell lines .

Organic Synthesis of Imidazoles

Imidazoles are crucial components in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. The compound can be used in the regiocontrolled synthesis of substituted imidazoles, which are key to creating functional molecules utilized in everyday applications .

Material Science

Thiazolo[5,4-d]thiazoles, which share a similar structural motif with our compound, are used in material science. They are incorporated into materials that exhibit unique properties such as conductivity, luminescence, or thermal stability. This makes them valuable in the development of new materials for electronic and photonic applications .

Antitubercular Activity

The compound’s derivatives have been evaluated for their antitubercular activity. They have been designed and synthesized with various substituents to enhance their efficacy against tuberculosis. Some derivatives have shown high activity with low cytotoxicity, making them potential candidates for drug development .

Synthetic Methodology

The compound is used in synthetic methodologies in organic chemistry. It serves as a building block for constructing complex molecules with specific desired properties. Its versatility in reactions allows for the creation of a wide range of derivatives, which can be tailored for specific uses .

Computational Chemistry

In computational chemistry, the compound’s derivatives can be used to model interactions with biological targets. Molecular docking and dynamics studies of these derivatives provide insights into the binding patterns and stability of protein-ligand complexes, which is crucial for drug design .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known properties of benzo[d]thiazole derivatives, it could be of interest in fields such as medicinal chemistry and organic electronics .

properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-4-22-16-13(24-2)7-8-14(25-3)17(16)27-19(22)21-18(23)11-5-6-12-15(9-11)26-10-20-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPLOSDLUDCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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